3-(2-(メチルアミノ)エチル)アゼチジン-1-カルボン酸tert-ブチルエステル塩酸塩

概要

説明

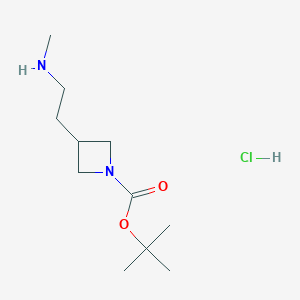

“tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1993318-26-5. It has a molecular weight of 250.77 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4;/h9,12H,5-8H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

As mentioned earlier, “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” is a powder that is typically stored at room temperature . It has a molecular weight of 250.77 .

科学的研究の応用

新規有機化合物の合成

この化合物は、さまざまな新規有機化合物の合成における汎用性の高いビルディングブロックとして役立ちます。その構造により、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンが生成されます。 これらの誘導体は、幅広い生物活性を示しており、この化合物は医薬品化学研究において貴重な資産となっています .

生物学的評価

その構造的柔軟性により、3-(2-(メチルアミノ)エチル)アゼチジン-1-カルボン酸tert-ブチルエステル塩酸塩は、新規化合物の生物学的評価に使用できます。 それは、いくつかの微生物に対して中程度の活性を示す、抗菌および抗真菌研究で使用されてきました .

創薬

創薬におけるこの化合物の組み込みは、その立体配座の柔軟性と極性窒素原子の存在のために重要です。 これらの特徴は、新規医薬品の開発において重要な、高分子との有利な相互作用を高めます .

結晶学的研究

この化合物は、合成された誘導体の結晶構造を決定するために、X線回折研究で使用されてきました。 これは、さらなる化学修飾のための分子形状と潜在的な相互作用部位を理解するために不可欠です .

エノール化反応

合成有機化学では、3-(2-(メチルアミノ)エチル)アゼチジン-1-カルボン酸tert-ブチルエステル塩酸塩は、エノール化によって官能化することができます。 この反応は、さまざまな化学産業で潜在的な用途を持つ、azaspiro[3.4]オクタンの合成において重要です .

環状付加反応

この化合物は、双極子親電子試薬との[3+2]環状付加反応の前駆体です。 このプロセスは、複雑な有機分子の合成において重要な、小環状スピロ環を生成するために使用されます .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

作用機序

Target of Action

The compound “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” is an azetidine derivative. Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to have diverse biological activities and are often used as building blocks in medicinal chemistry for drug discovery .

Mode of Action

The mode of action of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its specific molecular targets. As an azetidine derivative, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The specific biochemical pathways affected by “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its molecular targets. Azetidine derivatives are known to interact with a wide range of targets, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The ADME properties of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its chemical structure. As a small organic molecule, it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific functional groups present in the molecule .

Result of Action

The molecular and cellular effects of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its specific molecular targets and the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

生化学分析

Biochemical Properties

tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it has been observed to interact with proteases and kinases, leading to changes in their catalytic functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and alter the enzyme’s conformation and activity .

Cellular Effects

The effects of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles and changes in cellular proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. This compound may also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and cellular processes. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur .

Metabolic Pathways

tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. This compound can also affect metabolic flux by inhibiting or activating key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride is critical for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

特性

IUPAC Name |

tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4;/h9,12H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIITZJHGPXUNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)

![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)